5-Bromo-2-fluorophenylboronic acid 5-Bromo-2-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 112204-57-6
VCID: VC21128091
InChI: InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
SMILES: B(C1=C(C=CC(=C1)Br)F)(O)O
Molecular Formula: C6H5BBrFO2
Molecular Weight: 218.82 g/mol

5-Bromo-2-fluorophenylboronic acid

CAS No.: 112204-57-6

Cat. No.: VC21128091

Molecular Formula: C6H5BBrFO2

Molecular Weight: 218.82 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluorophenylboronic acid - 112204-57-6

Specification

CAS No. 112204-57-6
Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
IUPAC Name (5-bromo-2-fluorophenyl)boronic acid
Standard InChI InChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Standard InChI Key IGBDPRKNAFOOGY-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)Br)F)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)Br)F)(O)O

Introduction

Chemical Structure and Properties

5-Bromo-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It features a phenyl ring with bromine at position 5 and fluorine at position 2, with a boronic acid group (-B(OH)2) attached to the ring. This specific arrangement of substituents contributes to its distinctive reactivity profile and versatility in synthetic applications.

Basic Chemical Information

The compound possesses several key identifiers and properties that are important for its characterization and use in research:

PropertyValue
CAS Number112204-57-6
IUPAC Name(5-bromo-2-fluorophenyl)boronic acid
Molecular FormulaC6H5BBrFO2
Molecular WeightApproximately 219 g/mol
InChIInChI=1S/C6H5BBrFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
InChI KeyIGBDPRKNAFOOGY-UHFFFAOYSA-N

Structural Characteristics

The molecular structure of 5-Bromo-2-fluorophenylboronic acid features electron-withdrawing halogen substituents (bromine and fluorine) that significantly influence the electronic distribution within the molecule. This electronic configuration affects its reactivity in various chemical transformations, particularly in coupling reactions. The boronic acid functional group is especially important for its ability to participate in transmetalation processes during metal-catalyzed reactions.

Synthesis and Preparation Methods

The preparation of 5-Bromo-2-fluorophenylboronic acid typically involves specific synthetic routes that ensure high yield and purity of the final compound.

Laboratory Synthesis

The most common synthetic approach for preparing 5-Bromo-2-fluorophenylboronic acid involves the borylation of 5-Bromo-2-fluorobenzene. This reaction pathway typically follows these steps:

  • Borylation of 5-Bromo-2-fluorobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source

  • Catalysis with palladium compounds (commonly Pd(dppf)Cl2)

  • Addition of a base such as potassium acetate

  • Reaction in an appropriate solvent (typically dimethyl sulfoxide)

  • Maintaining reaction temperatures between 80-100°C

  • Hydrolysis of the resulting pinacol ester to obtain the pure boronic acid

Industrial Production

On an industrial scale, the production of 5-Bromo-2-fluorophenylboronic acid follows similar synthetic pathways but incorporates optimizations for larger volume manufacturing. These industrial processes typically include:

  • Continuous flow reactors for consistent production

  • Automated systems to ensure quality control

  • Optimized reaction conditions to maximize yield while minimizing waste

  • Scaled-up purification processes to ensure high product purity

  • Environmental considerations for sustainable manufacturing

Reaction Mechanisms and Chemical Transformations

The reactivity of 5-Bromo-2-fluorophenylboronic acid stems from its unique structural features and the presence of the boronic acid group.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of 5-Bromo-2-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are palladium-catalyzed processes that form carbon-carbon bonds between organoboron compounds and organohalides. This reaction follows a catalytic cycle comprising:

  • Oxidative addition: The aryl or vinyl halide adds to the palladium catalyst

  • Transmetalation: The boronic acid transfers its organic group to the palladium complex

  • Reductive elimination: The coupled product is released, and the catalyst is regenerated

The typical reagents and conditions for these reactions include:

ComponentCommon Examples
CatalystsPd(PPh3)4, Pd(dppf)Cl2
BasesPotassium carbonate, sodium hydroxide
SolventsTetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Temperature60-100°C
Reaction Time4-24 hours

Other Chemical Transformations

Beyond cross-coupling reactions, 5-Bromo-2-fluorophenylboronic acid can participate in several other important chemical transformations:

Oxidation Reactions

The boronic acid functional group can undergo oxidation to form phenols when treated with appropriate oxidizing agents such as hydrogen peroxide or sodium perborate. This transformation provides access to functionalized phenols that serve as valuable intermediates in various synthetic pathways.

Reduction Reactions

Under specific conditions, the bromine and fluorine substituents on the phenyl ring can be reduced to form corresponding hydrogenated derivatives. These reduction reactions further expand the utility of 5-Bromo-2-fluorophenylboronic acid as a versatile building block in organic synthesis.

Applications in Research and Industry

The versatility of 5-Bromo-2-fluorophenylboronic acid makes it valuable across multiple scientific and industrial domains.

Pharmaceutical Research and Development

In the pharmaceutical industry, 5-Bromo-2-fluorophenylboronic acid serves as an important building block for developing new therapeutic agents. Its applications include:

  • Synthesis of pharmaceutical intermediates

  • Development of potential drug candidates with specific structural features

  • Creation of biologically active molecules with anti-cancer, anti-inflammatory, or antimicrobial properties

  • Introduction of fluorine atoms into drug molecules, which can improve metabolic stability and binding properties

Materials Science Applications

In materials science, 5-Bromo-2-fluorophenylboronic acid contributes to the development of advanced materials with specialized properties:

  • Synthesis of functional polymers

  • Development of electronic materials

  • Creation of specialty chemicals with unique properties

  • Manufacturing of high-performance materials for technological applications

Academic Research

In academic settings, this compound is extensively studied for:

  • Developing new synthetic methodologies

  • Exploring structure-activity relationships in medicinal chemistry

  • Investigating novel catalytic systems for cross-coupling reactions

  • Studying the influence of halogen substituents on reaction outcomes and material properties

Recent Research Developments

Recent studies have expanded the applications of 5-Bromo-2-fluorophenylboronic acid in various research domains. The compound appears in patent literature related to the development of novel organic compounds with potential pharmaceutical applications . These developments highlight the continuing importance of this compound in contemporary research.

Patent Applications

The compound has been referenced in recent patent documents, suggesting its utility in developing new pharmaceutical agents . These patents often detail specific synthetic routes and applications that demonstrate the compound's versatility as a key intermediate in the preparation of biologically active molecules.

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